2-(2,6-Difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(2,6-Difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is likely an organic compound containing a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a 2,6-difluoro-3-nitrophenyl group. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The 2,6-difluoro-3-nitrophenyl group is an aromatic ring with fluorine and nitro substituents, which can influence the reactivity and properties of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the aromatic ring and the boronic ester group. The presence of the nitro and fluoro substituents on the aromatic ring could influence the electronic properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the fluorine atoms could increase the compound’s stability and influence its reactivity .Scientific Research Applications
Synthesis and Material Applications
A novel series of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, including a compound structurally related to 2-(2,6-Difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, was synthesized for potential use in Liquid Crystal Display (LCD) technology and as intermediates for conjugated polyene materials. These derivatives also show promise for therapeutic applications in neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Polymerization Processes
The Suzuki-Miyaura coupling polymerization of 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a structurally similar compound, was investigated for its use in the precision synthesis of poly(3-hexylthiophene). This process is notable for producing polymers with a narrow molecular weight distribution and almost perfect head-to-tail regioregularity (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).
Chemical Synthesis and Molecular Structure Analysis
2-Mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, structurally similar to the compound , have been synthesized. Their molecular structures and inhibitory activity against serine proteases like thrombin were studied, showing the potential of these compounds in medicinal chemistry and biochemistry (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).
Electronic and Optical Properties
Research on the electrochemical properties and reactions of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane, contributes to understanding the electronic properties and potential applications of these compounds in electrochemistry and material science (Tanigawa, Kuriyama, Inagi, & Fuchigami, 2016).
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
This process utilizes a radical approach . The compound is also involved in Suzuki–Miyaura (SM) coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
The compound is involved in the protodeboronation of pinacol boronic esters, which is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Result of Action
The protodeboronation process involving the compound was used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B . This suggests that the compound’s action results in the formation of these substances.
Action Environment
The compound’s action is influenced by environmental factors such as pH. The rate of hydrolysis of some phenylboronic pinacol esters, which could include 2,6-Difluoro-3-nitrophenylboronic acid pinacol ester, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could be influenced by the pH of its environment.
Future Directions
Properties
IUPAC Name |
2-(2,6-difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF2NO4/c1-11(2)12(3,4)20-13(19-11)9-7(14)5-6-8(10(9)15)16(17)18/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUNPYXYPTVUGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201148986 | |
Record name | 1,3,2-Dioxaborolane, 2-(2,6-difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201148986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-10-8 | |
Record name | 1,3,2-Dioxaborolane, 2-(2,6-difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-(2,6-difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201148986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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